N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-2-17-9-11-18(12-10-17)14-22(27)26(16-19-6-5-13-24-15-19)23-25-20-7-3-4-8-21(20)28-23/h3-13,15H,2,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYMCHVSAXOYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Attachment of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the ethyl and pyridin-3-ylmethyl groups.
N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide: Has a methyl group instead of an ethyl group.
N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide: Lacks the pyridin-3-ylmethyl group.
Uniqueness
The presence of both the ethyl-substituted phenyl group and the pyridin-3-ylmethyl group in N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, known for its biological significance.
- An ethylphenyl group that may enhance lipophilicity.
- A pyridine ring that contributes to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including:
- Enzyme Inhibition
- Cytotoxicity
- Antimicrobial Activity
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, derivatives of thiazole and pyridine have shown promising results against carbonic anhydrases (CA) and acetylcholinesterase (AChE).
- Carbonic Anhydrase IX Inhibition : Similar compounds have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II .
- Acetylcholinesterase Inhibition : Compounds containing thiazole cores have been reported to inhibit AChE effectively, with some exhibiting IC50 values as low as 2.7 µM .
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol...) | MDA-MB-231 (breast) | 22 | Induction of apoptosis |
| N-(benzo[d]thiazol...) | HeLa (cervical) | 15 | Cell cycle arrest |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
3. Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial properties. The compound's structural components may contribute to its effectiveness against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to standard drugs |
| Escherichia coli | 64 µg/mL | Moderate activity |
Case Studies
Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Study on Cancer Cell Lines : A study demonstrated that thiazole-containing compounds could induce significant apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positivity by 22-fold compared to controls .
- Alzheimer’s Disease Research : Compounds derived from thiazole cores showed promising results in inhibiting AChE, which is crucial for developing treatments for Alzheimer’s disease .
Q & A
Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide, and how is structural confirmation achieved?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzothiazole acetamides are typically prepared by reacting 2-chloroacetamide intermediates with arylpiperazines or heterocyclic amines under reflux in acetonitrile/DMF with triethylamine as a base . Post-synthesis, structural confirmation involves:
- IR spectroscopy : Identification of key functional groups (e.g., NH stretch at ~3589 cm⁻¹, C=O at ~1686 cm⁻¹) .
- NMR spectroscopy : ¹H-NMR (e.g., δ 2.75 ppm for piperazine protons) and ¹³C-NMR to confirm substituent integration .
- Mass spectrometry (LC-MS) : Validation of molecular weight and purity (>97% by HPLC) .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methods :
- HPLC : Retention times (2.67–4.5 min) and UV detection ensure purity (>97%) .
- Melting point analysis : Sharp melting ranges (e.g., 225–226°C) indicate crystallinity and purity .
- Stability studies : Accelerated degradation under acidic/alkaline conditions, monitored via TLC or HPLC to identify decomposition products .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) impact biological activity and target binding?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., NO₂) : Reduce antifungal activity by lowering electron density in polar regions, weakening hydrogen bonding with targets (e.g., fungal enzymes) .
- Lipophilic substituents (e.g., CF₃) : Enhance kinase inhibition (e.g., CK1 mutants) by improving membrane permeability and target affinity .
- Heterocyclic extensions (e.g., triazoles) : Increase multitarget potential (e.g., anti-Alzheimer’s activity) via π-π stacking and van der Waals interactions with amyloid-β .
Q. What computational strategies are employed to predict binding modes and optimize lead derivatives?
- Methodology :
- Molecular docking (e.g., GOLD software) : Genetic algorithms explore ligand flexibility and protein partial flexibility, achieving ~71% accuracy in binding mode prediction .
- MD simulations : Assess stability of ligand-protein complexes (e.g., HDAC8 inhibitors) over 100-ns trajectories .
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values for anticonvulsant or antimicrobial activity .
Q. How are contradictory bioactivity results resolved in SAR studies?
- Case Study :
- Nitrogen positioning : In benzothiazole derivatives, para-substituted nitro groups show reduced antifungal activity compared to meta-substituted analogs due to steric hindrance in enzyme active sites .
- Solution : Comparative molecular field analysis (CoMFA) and bioisosteric replacement (e.g., replacing NO₂ with CN) restore activity .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR (KBr) | 1686 cm⁻¹ (C=O), 3589 cm⁻¹ (NH) | |
| ¹H-NMR (DMSO-d₆) | δ 2.75 (piperazine), δ 7.2–8.1 (aromatic H) | |
| LC-MS | [M+H]⁺: m/z 494.1072 (calc. 494.1064) |
Q. Table 2: Impact of Substituents on Bioactivity
Key Recommendations for Researchers
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 8 h for arylpiperazine coupling) .
- Bioactivity Validation : Combine in vitro assays (e.g., MIC for antifungals ) with in silico ADMET profiling to prioritize leads.
- Data Reproducibility : Cross-validate spectral data with multiple techniques (e.g., HRMS + elemental analysis) to address batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
